

Physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline

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Compound of Interest

Compound Name: (4S)-4-N-Fmoc-amino-1-Boc-L-proline

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N-Boc-cis-4-N-Fmoc-amino-L-proline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline, a crucial building block in modern peptide synthesis and drug discovery. This document outlines its key properties, analytical methodologies, and its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Characteristics

N-Boc-cis-4-N-Fmoc-amino-L-proline, with the CAS number 174148-03-9, is a derivative of L-proline featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino group.[\[1\]](#)[\[2\]](#) This dual protection strategy allows for selective deprotection and subsequent modification, making it a valuable tool in the synthesis of complex peptides and peptidomimetics.[\[1\]](#)

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₈ N ₂ O ₆	[1][2]
Molecular Weight	452.5 g/mol	[1][2]
Melting Point	150-154 °C	
Optical Rotation	[α] _{20/D} -68° (c = 1 in chloroform)	
Appearance	White to off-white powder or crystalline powder	
Purity	≥97%	

Solubility: Specific quantitative solubility data for N-Boc-cis-4-N-Fmoc-amino-L-proline in various organic solvents is not readily available in published literature. However, for the related compound N-Boc-L-proline, it is soluble in organic solvents such as ethanol (~15 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).^[3] It is sparingly soluble in aqueous buffers.^[3] It is anticipated that N-Boc-cis-4-N-Fmoc-amino-L-proline exhibits similar solubility characteristics, being soluble in polar aprotic solvents commonly used in peptide synthesis, such as DMF and N-Methyl-2-pyrrolidone (NMP).

pKa: The pKa value for N-Boc-cis-4-N-Fmoc-amino-L-proline has not been specifically reported in the available literature. The carboxylic acid proton is expected to have a pKa value typical for N-protected amino acids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of N-Boc-cis-4-N-Fmoc-amino-L-proline are not publicly available. The following sections provide generalized methodologies that are commonly employed for the synthesis and quality control of similar protected amino acids. These protocols would require optimization for this specific compound.

Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline (General Approach)

The synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline would typically start from cis-4-amino-L-proline. The synthetic strategy involves the sequential and selective protection of the two amino groups. A plausible, though not explicitly documented, synthetic route is outlined below.

Workflow for the Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline



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Caption: A generalized workflow for the synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 1: Boc Protection of the α-Amino Group

- Dissolve cis-4-amino-L-proline in a suitable solvent system, such as a mixture of dioxane and water.
- Add a base, for instance, sodium hydroxide or triethylamine, to adjust the pH.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture.
- Stir the reaction at room temperature for several hours to overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup to isolate the N-Boc-cis-4-amino-L-proline intermediate.

Step 2: Fmoc Protection of the 4-Amino Group

- Dissolve the N-Boc-cis-4-amino-L-proline intermediate in an appropriate solvent, such as a mixture of acetone and water.

- Add a base, for example, sodium bicarbonate.
- Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone dropwise.
- Stir the reaction mixture at room temperature for several hours.
- Monitor the reaction by TLC.
- After completion, perform an appropriate workup, which may involve acidification and extraction with an organic solvent, to isolate the crude N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 3: Purification

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quality Control and Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of protected amino acids.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
- Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 220 nm and 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data for N-Boc-cis-4-N-Fmoc-amino-L-proline is available in chemical databases.

- ^1H NMR: Provides information on the number and environment of protons. Key expected signals include those for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the aromatic protons of the Fmoc group.
- ^{13}C NMR: Provides information on the carbon skeleton of the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-cis-4-N-Fmoc-amino-L-proline is primarily used in SPPS to introduce a cis-4-amino-L-proline residue into a peptide chain. The orthogonal protecting groups allow for selective deprotection and further modification of the 4-amino group on the solid support.

Workflow of Incorporating N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS



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Caption: A simplified workflow for the incorporation and modification of N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS.

Protocol for Incorporation in Fmoc-SPPS:

- Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been deprotected to expose a free amino group.
- Coupling:

- Dissolve N-Boc-cis-4-N-Fmoc-amino-L-proline (2-5 equivalents) in DMF.
- Add a coupling reagent such as HBTU (2-5 equivalents) and a base like DIEA (4-10 equivalents).
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
- **Washing:** Wash the resin thoroughly with DMF and DCM to remove excess reagents.
- **Selective Fmoc Deprotection:** To modify the 4-amino group, treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes. This will remove the Fmoc group, leaving the Boc group intact.
- **Side-Chain Modification:** The now free 4-amino group can be coupled to another amino acid, a reporter molecule, or any other desired moiety.
- **Continuation of Peptide Synthesis:** After modification, the synthesis can proceed by coupling the next Fmoc-protected amino acid to the N-terminus of the proline residue after Boc deprotection (which would require a switch to Boc-SPPS chemistry) or if the N-terminus was initially protected with a different orthogonal protecting group. More commonly, the Boc group on the proline nitrogen remains until the final cleavage step.
- **Final Cleavage:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc protecting group is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

Conclusion

N-Boc-cis-4-N-Fmoc-amino-L-proline is a highly valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its orthogonal protection scheme provides synthetic flexibility, enabling the introduction of specific modifications within a peptide sequence. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working in the fields of peptide chemistry and drug development.

Further experimental optimization is necessary to apply the generalized protocols to specific research needs.

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